molecular formula C23H25N5O3 B11257710 N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide

N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide

Cat. No.: B11257710
M. Wt: 419.5 g/mol
InChI Key: VESZISRHACTHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide is a complex organic compound that features a combination of ethoxyphenyl, pyridinyl, pyrazole, and piperidine moieties

Preparation Methods

The synthesis of N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the pyridinyl group: This step involves the coupling of the pyrazole ring with a pyridine derivative.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the ethoxyphenyl group: This step involves the attachment of the ethoxyphenyl group to the piperidine ring through amide bond formation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-2-31-21-11-4-3-10-18(21)25-22(29)16-8-7-13-28(15-16)23(30)20-14-19(26-27-20)17-9-5-6-12-24-17/h3-6,9-12,14,16H,2,7-8,13,15H2,1H3,(H,25,29)(H,26,27)

InChI Key

VESZISRHACTHAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.